Bromuro de cetilpiridinio

Descripción general

Descripción

El bromuro de cetilpiridinio es un compuesto de amonio cuaternario con propiedades antisépticas de amplio espectro. Se utiliza comúnmente en diversos productos de venta libre, como enjuagues bucales, pastas dentales, pastillas para la garganta, aerosoles para la garganta, aerosoles para el aliento y aerosoles nasales. Su función principal es mediar la actividad antiséptica y brindar acción protectora contra la placa dental y la gingivitis .

Aplicaciones Científicas De Investigación

El bromuro de cetilpiridinio tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como tensioactivo y catalizador de transferencia de fase en diversas reacciones químicas.

Biología: Se emplea en experimentos de cultivo celular y biología molecular por sus propiedades antisépticas.

Medicina: Se utiliza en productos de cuidado oral para prevenir la placa dental y la gingivitis.

Industria: Se aplica en la formulación de productos de cuidado personal, desinfectantes y conservantes

Mecanismo De Acción

El bromuro de cetilpiridinio ejerce sus efectos principalmente a través de su interacción con las membranas celulares microbianas. Disrupa la integridad de la membrana celular, lo que lleva a la fuga del contenido celular y finalmente a la muerte celular. Este mecanismo es eficaz contra un amplio espectro de bacterias y hongos. El compuesto se dirige a la bicapa lipídica de las membranas microbianas, provocando daños estructurales y funcionales .

Análisis Bioquímico

Biochemical Properties

Cetylpyridinium bromide interacts with various biomolecules due to its antiseptic properties . It is known to disrupt bacterial membrane integrity, leading to leakage of bacterial cytoplasmic components, interference with cellular metabolism, and ultimately cell death .

Cellular Effects

Cetylpyridinium bromide has a significant impact on various types of cells and cellular processes. It has been shown to have a biocidal activity against a broad spectrum of bacteria, including Staphylococcus aureus . It disrupts the stability of the bacterial cell membrane, interfering with cellular metabolism and inhibiting cell growth .

Molecular Mechanism

The mechanism of action of cetylpyridinium bromide involves its interaction with the cell membrane. Its amphiphilic structure allows it to intercalate into microorganism surfaces, inducing an unstable and porous membrane . This disruption of the membrane integrity leads to leakage of cytoplasmic components, interference with cellular metabolism, and ultimately cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, cetylpyridinium bromide has shown a dose-dependent decrease in the tidal volume of mice upon inhalation, indicating its impact over time . It also exhibits stability under recommended storage conditions .

Dosage Effects in Animal Models

In animal models, the effects of cetylpyridinium bromide vary with different dosages. For instance, in a study involving mice, it was observed that animals experienced a dose-dependent decrease in tidal volume upon inhalation of cetylpyridinium bromide .

Transport and Distribution

Due to its amphiphilic structure, it can intercalate into microorganism surfaces .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the vicinity of the cell membrane where it exerts its effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El bromuro de cetilpiridinio se puede sintetizar mediante la reacción de piridina con bromuro de cetilo. La reacción típicamente implica calentar piridina con bromuro de cetilo en presencia de un solvente adecuado, como etanol o acetona, bajo condiciones de reflujo. El producto se purifica luego mediante recristalización u otros métodos de purificación adecuados .

Métodos de producción industrial

En entornos industriales, el this compound se produce utilizando reactores a gran escala donde la piridina y el bromuro de cetilo reaccionan bajo condiciones controladas. La mezcla de reacción se somete luego a varios pasos de purificación, que incluyen filtración, lavado y secado, para obtener el producto final. El proceso industrial asegura un alto rendimiento y pureza del this compound .

Análisis De Reacciones Químicas

Tipos de reacciones

El bromuro de cetilpiridinio experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: Puede participar en reacciones de sustitución nucleofílica donde el ion bromuro es reemplazado por otros nucleófilos.

Reacciones de oxidación y reducción: Puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes en comparación con las reacciones de sustitución.

Reactivos y condiciones comunes

Sustitución nucleofílica: Los reactivos comunes incluyen hidróxido de sodio, hidróxido de potasio y otros nucleófilos fuertes. Las reacciones se llevan a cabo típicamente en soluciones acuosas o alcohólicas a temperaturas elevadas.

Oxidación y reducción: Se pueden utilizar reactivos como el peróxido de hidrógeno o el borohidruro de sodio bajo condiciones controladas.

Productos principales formados

Reacciones de sustitución: Los productos principales son típicamente los compuestos de piridinio sustituidos.

Oxidación y reducción: Los productos dependen de los reactivos y condiciones específicas utilizadas, pero pueden incluir varias formas oxidadas o reducidas de cetilpiridinio

Comparación Con Compuestos Similares

Compuestos similares

Cloruro de cetilpiridinio: Otro compuesto de amonio cuaternario con propiedades antisépticas similares.

Cloruro de benzalconio: Un desinfectante y antiséptico ampliamente utilizado.

Bromuro de domifen: Un antiséptico cuaternario con acciones similares al bromuro de cetilpiridinio

Singularidad

El this compound es único en su aplicación específica en productos de cuidado oral debido a su efectividad en la reducción de la placa dental y la gingivitis. Sus propiedades antisépticas de amplio espectro y su capacidad para interrumpir las membranas celulares microbianas lo convierten en un compuesto valioso en diversas aplicaciones científicas e industriales .

Actividad Biológica

Cetylpyridinium bromide (CPBr) is a quaternary ammonium compound widely recognized for its antimicrobial properties. Its biological activity has been extensively studied, particularly in the context of its effectiveness against various pathogens and its applications in different fields, including medicine and environmental science. This article delves into the biological activity of CPBr, presenting detailed research findings, case studies, and comparative data.

CPBr exhibits its biological activity primarily through its cationic nature, which allows it to interact effectively with microbial cell membranes. The mechanism can be summarized as follows:

- Membrane Disruption : The positively charged hydrophilic region of CPBr molecules interacts with the negatively charged components of microbial membranes, leading to membrane destabilization and leakage of intracellular components .

- Inhibition of Metabolism : By disrupting membrane integrity, CPBr interferes with cellular metabolism, inhibiting growth and leading to cell death .

- Biofilm Disruption : CPBr has been shown to inhibit the formation of biofilms by binding to pellicle-covered enamel surfaces in dental applications, thus preventing bacterial co-adhesion and glucan synthesis by Streptococcus mutans .

Antimicrobial Efficacy

Numerous studies have confirmed the broad-spectrum antimicrobial activity of CPBr against various pathogens:

- Bacterial Activity : CPBr demonstrates significant bactericidal effects against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. It has been incorporated into mouthwashes and dental products for its ability to reduce plaque formation and oral pathogens .

- Fungal Activity : Research indicates that CPBr also possesses antifungal properties, effectively inhibiting the growth of pathogenic fungi when combined with other agents like citral .

Comparative Studies

A comparative analysis between CPBr and other quaternary ammonium compounds reveals its unique advantages:

| Compound | Antibacterial Activity | Fungal Activity | Biofilm Disruption |

|---|---|---|---|

| Cetylpyridinium Bromide (CPBr) | High | Moderate | Effective |

| Cetyltrimethylammonium Bromide (CTAB) | Moderate | Low | Limited |

In a study comparing CPBr with cetyltrimethylammonium bromide (CETAB), it was found that CPBr had a higher recovery rate for heparan sulfate from human urinary samples, indicating its superior extraction capabilities in certain applications .

1. Dental Applications

A clinical study evaluated the effectiveness of mouthwash containing CPBr in reducing oral bacteria. Results indicated a significant decrease in Streptococcus mutans levels after regular use, highlighting its utility in dental hygiene products .

2. Environmental Applications

Research into CPBr-modified composites for environmental remediation showed promising results in adsorbing heavy metals such as chromium (VI). The composite beads demonstrated a maximum adsorption capacity of 302 mg/g, indicating potential for use in water treatment applications .

Toxicity and Safety Profile

While CPBr is effective as an antimicrobial agent, its safety profile is crucial for consumer products:

- Toxicological Studies : Long-term exposure studies have indicated that high doses may lead to adverse effects; however, typical concentrations used in consumer products are considered safe .

- Regulatory Status : CPBr is generally recognized as safe (GRAS) when used within recommended limits in personal care products.

Propiedades

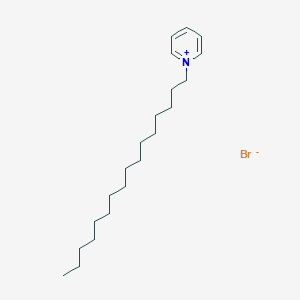

IUPAC Name |

1-hexadecylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBJBNKEBPCGSY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3033307 | |

| Record name | Cetylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream-colored solid; [HSDB] White powder; [Acros Organics MSDS] | |

| Record name | Cetylpyridinium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12878 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in acetone, ethanol, and chloroform | |

| Record name | CETYLPYRIDINIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Cream-colored, waxy solid | |

CAS No. |

140-72-7 | |

| Record name | Cetylpyridinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetylpyridinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CETYLPYRIDINIUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 1-hexadecyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cetylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cetylpyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYLPYRIDINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O77BKZ14DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CETYLPYRIDINIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

64.5 °C | |

| Record name | CETYLPYRIDINIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.